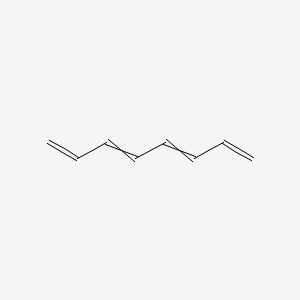

Octa-1,3,5,7-tetraene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Octa-1,3,5,7-tetraene, also known as this compound, is a useful research compound. Its molecular formula is C8H10 and its molecular weight is 106.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Formation of Complex Molecules

Octa-1,3,5,7-tetraene serves as a precursor in the synthesis of various organic compounds. Its highly reactive nature allows it to participate in cycloaddition reactions and other transformations that yield complex molecules. For instance, it can be synthesized through the reaction of methylidyne radicals with 1,3,5-cycloheptatriene under gas-phase conditions. This reaction pathway is notable for its efficiency and ability to produce this compound without traditional synthetic routes .

Substituted Derivatives

The ability to introduce substituents at various positions on the this compound framework has been extensively studied. Research indicates that substituents can significantly influence the electronic properties and reactivity of the tetraene. For example, strong electron-withdrawing groups like –CHO and –NO2 enhance the rate of tetraene ring closure by reducing activation energies . This property is exploited in designing new materials with tailored electronic characteristics.

Material Science

Photonic Applications

Due to its conjugated structure, this compound exhibits interesting optical properties that are useful in photonic applications. Its ability to absorb and emit light makes it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells. The incorporation of this compound into polymer matrices can enhance the light-harvesting efficiency in photovoltaic devices .

Superbase Characteristics

Research has shown that derivatives of this compound can exhibit superbasicity due to electron delocalization within their structures. This property is particularly relevant in the development of new catalysts for organic reactions where strong basic conditions are required . The bicyclo[5.1.0]this compound scaffold has been highlighted for its potential to stabilize charged intermediates during catalytic processes.

Theoretical Studies

Computational Chemistry Insights

Theoretical studies utilizing density functional theory (DFT) have provided insights into the reactivity patterns of this compound and its derivatives. These studies focus on understanding the activation barriers associated with various reactions involving this compound . For example, research has demonstrated that disubstituted variants exhibit different activation energy profiles based on the electronic nature of substituents at specific carbon positions.

Case Studies

Propiedades

Fórmula molecular |

C8H10 |

|---|---|

Peso molecular |

106.16 g/mol |

Nombre IUPAC |

octa-1,3,5,7-tetraene |

InChI |

InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h3-8H,1-2H2 |

Clave InChI |

VXQUABLSXKFKLO-UHFFFAOYSA-N |

SMILES canónico |

C=CC=CC=CC=C |

Sinónimos |

1,3,5,7-octatetraene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.